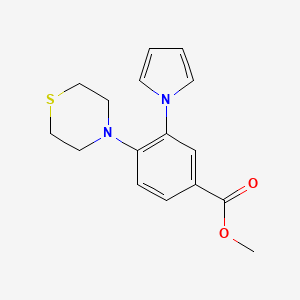

methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate

Description

Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a heterocyclic compound featuring a benzoate core substituted with a pyrrole ring and a 1,4-thiazinan moiety. Its structural complexity arises from the integration of nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules. Pyrrole derivatives are known for their role in drug discovery, while thiazinan rings contribute to conformational flexibility and solubility .

Properties

IUPAC Name |

methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-16(19)13-4-5-14(18-8-10-21-11-9-18)15(12-13)17-6-2-3-7-17/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNGNWQSYWEAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a compound with the molecular formula and a molecular weight of approximately 302.39 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound is characterized by the following properties:

- IUPAC Name : Methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate

- CAS Number : 882747-91-3

- Purity : Typically around 95%.

This compound exhibits biological activity through various mechanisms, including interactions with specific receptors and enzymes. The presence of the pyrrole and thiazine moieties suggests potential activity in modulating neurotransmitter systems or influencing pain pathways.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, particularly its analgesic properties. In animal models, it has shown efficacy in both acute and chronic pain scenarios, indicating its potential as a therapeutic agent for pain management .

Case Study Findings :

- Acute Pain Model : In experimental setups, the compound demonstrated significant analgesic effects comparable to standard analgesics.

- Chronic Pain Model : Efficacy was also noted in models simulating chronic pain conditions, suggesting a dual-action mechanism that could be beneficial for long-term pain management .

Data Table: Summary of Biological Activities

| Activity Type | Model Type | Efficacy Observed | Reference |

|---|---|---|---|

| Analgesic | Acute Pain | Significant | |

| Analgesic | Chronic Pain | Significant | |

| Receptor Interaction | CB(2) Agonist | Potent |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions at the molecular level. The presence of the pyrrole ring is crucial for its interaction with biological targets, enhancing its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and evaluation of heterocyclic analogs provide critical insights into structure-activity relationships (SAR). Below, the compound is compared to related derivatives based on synthetic routes, structural features, and bioactivity.

Bioactivity Comparison

For example:

- Thieno[2,3-b]pyridine derivatives (9a,b) showed antimicrobial efficacy, likely due to the thiophene and carboxamide groups enhancing membrane permeability .

- Pyrazolo[3,4-b]pyridin-3-amine (11) demonstrated moderate activity, suggesting that amine substituents may improve target binding.

In contrast, the thiazinan group in the target compound could enhance metabolic stability compared to furyl or chlorophenyl substituents, which are prone to oxidative degradation.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural flexibility : The thiazinan group in the target compound may confer improved solubility over rigid aromatic substituents (e.g., chlorophenyl in 4b) .

- Unexplored bioactivity : While analogs in prioritize pyridine/thiophene systems, the pyrrole-thiazinan combination remains underexplored. Testing against Gram-positive/negative bacteria could reveal unique mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate, and how can purity be validated?

- Methodological Answer : Multi-step synthesis typically involves coupling pyrrole and thiazinane moieties to a benzoate core. Key steps include nucleophilic substitution for thiazinane attachment and Suzuki-Miyaura coupling for pyrrole integration. Purification via recrystallization (using solvents like ethanol or acetonitrile) is critical, with purity validated by HPLC (>97%) and melting point consistency (compare observed mp to literature values, e.g., structurally similar compounds in show mp ranges of 76.5–242°C). Characterization requires H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm functional groups .

Q. Which spectroscopic techniques are essential for structural elucidation, and how should data inconsistencies be addressed?

- Methodological Answer : Use H NMR to verify pyrrole and thiazinane proton environments, C NMR for carbonyl and aromatic carbons, and HRMS for molecular ion confirmation. If discrepancies arise (e.g., unexpected splitting in NMR), re-examine reaction conditions for byproducts or stereochemical variations. Cross-validate with X-ray crystallography if single crystals are obtainable. Inconsistent melting points (e.g., ±2°C deviations) may indicate polymorphic forms or impurities, necessitating DSC analysis .

Q. What are the standard protocols for assessing solubility and stability in preclinical studies?

- Methodological Answer : Determine solubility in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) using shake-flask methods. For stability, conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and light exposure, analyzed via HPLC-UV. Note: Thiazinane derivatives may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses, particularly for the thiazinane ring formation?

- Methodological Answer : Thiazinane cyclization efficiency depends on catalyst choice (e.g., BF-EtO vs. p-TsOH) and solvent polarity. For example, highlights that using dichloroethane at 80°C improves ring closure yields by 15–20%. Monitor intermediates via TLC and optimize stoichiometry of amine and carbonyl precursors. Post-reaction, employ column chromatography with gradients of ethyl acetate/hexane to isolate pure product .

Q. What experimental designs are suitable for evaluating environmental fate, including abiotic/biotic transformations?

- Abiotic studies : Expose the compound to UV light (simulating sunlight) in aqueous matrices, analyzing degradation products via LC-QTOF-MS.

- Biotic studies : Use soil microcosms or activated sludge to assess microbial degradation, quantifying residual compound via GC-MS.

- Data interpretation : Apply kinetic models (e.g., first-order decay) to estimate half-lives and prioritize ecotoxicological assays .

Q. How can conflicting bioactivity data (e.g., IC variability) be resolved in pharmacological assays?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell line differences, serum concentrations). Standardize protocols:

- Use a panel of cell lines (e.g., HEK293, HepG2) to confirm target specificity.

- Validate cytotoxicity via MTT assays alongside positive controls (e.g., doxorubicin).

- Replicate experiments across labs, ensuring consistent compound purity (≥97%, per ) and dissolution methods .

Q. What strategies mitigate data contradictions in solubility and partition coefficient (log P) measurements?

- Methodological Answer : Log P discrepancies often arise from pH-dependent ionization. Use potentiometric titration (e.g., SiriusT3) to measure intrinsic solubility and pH-partition profiles. For hydrophobic compounds like this benzoate derivative, employ shake-flask methods with octanol/water phases, validated by HPLC. Address outliers by repeating under nitrogen atmosphere to exclude oxidation artifacts .

Methodological Frameworks for Complex Scenarios

Q. How should researchers design comparative studies to evaluate structural analogs’ efficacy?

- Why compare : Identify structure-activity relationships (SAR) by modifying pyrrole/thiazinane substituents.

- What to compare : Prioritize analogs with varying log P values or hydrogen-bonding capacity.

- How to compare : Use multivariate analysis (PCA or PLS-DA) to correlate structural features with bioactivity data .

Q. What statistical models are appropriate for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/LD. For ecological risk assessment, use species sensitivity distributions (SSDs) or probabilistic hazard assessment (PHA) to model multi-species toxicity thresholds. Validate models with bootstrap resampling to address uncertainty .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.